Bienvenue dans la boutique en ligne BenchChem!

Minalrestat

Aldose reductase inhibition IC₅₀ comparison diabetic complications

Minalrestat is a Phase-III clinical-stage spirohydantoin ARI with validated potency (IC₅₀ 73 nM), 2.8× greater in vivo efficacy (ED₅₀ 0.09 mg/kg/day) than sorbinil, and documented plasma stability (≥60 days at -20°C). Its high-resolution (1.10 Å) X-ray crystal structure enables precise structure-based drug design. Procure this batch-verified reference inhibitor for diabetic complication studies, pharmacokinetic validation, and ALR2 selectivity profiling.

Molecular Formula C19H11BrF2N2O4
Molecular Weight 449.2 g/mol
CAS No. 129688-50-2
Cat. No. B1677142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinalrestat
CAS129688-50-2
SynonymsMinalrestat, ARI-509;  WAY-121509;  WAY-ARI-509;  WAYARI-509;  ARI509;  WAY121509;  WAYARI-509;  WAYARI509.
Molecular FormulaC19H11BrF2N2O4
Molecular Weight449.2 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F
InChIInChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27)
InChIKeyBMHZAHGTGIZZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Minalrestat (CAS 129688-50-2) Procurement Guide: Aldose Reductase Inhibitor for Diabetic Complication Research


Minalrestat (WAY-121509, ARI-509) is an orally active spirohydantoin-class aldose reductase inhibitor (ARI) that reached Phase 3 clinical development for diabetic retinopathy before discontinuation [1]. It potently inhibits aldose reductase (ALR2) with an in vitro IC₅₀ of 73 nM [2] and demonstrates oral in vivo efficacy with an ED₅₀ of 0.09 mg/kg/day for polyol pathway inhibition in diabetic rat sciatic nerve [3]. The compound possesses a calculated cLogP of 2.19, TPSA of 83.55 Ų, and molecular weight of 447.99 g/mol [4].

Why Aldose Reductase Inhibitors Are Not Interchangeable: The Case for Minalrestat Differentiation


Aldose reductase inhibitors (ARIs) exhibit profound variability in potency, selectivity for ALR2 versus the homologous aldehyde reductase (ALR1), structural class, and in vivo pharmacodynamics. For example, the clinically available epalrestat (carboxylic acid class) shows IC₅₀ values of 10-72 nM depending on enzyme source , while the spirohydantoin sorbinil demonstrates substrate-dependent IC₅₀ ranging from 0.4 μM to 100 μM [1]. Minalrestat's spirohydantoin core and unique fluorobenzyl substitution confer distinct binding mode and selectivity profile compared to other classes [2]. Generic substitution without consideration of these quantitative differences risks selecting a compound with insufficient target engagement, poor oral bioavailability, or inadequate in vivo functional correction. The evidence below quantifies Minalrestat's differentiation from key comparators.

Minalrestat Comparative Evidence: Quantitative Differentiation from Epalrestat, Sorbinil, Ranirestat, and Fidarestat


In Vitro ALR2 Inhibitory Potency: Minalrestat vs. Sorbinil and Ranirestat

Minalrestat inhibits recombinant human aldose reductase (ALR2) with an IC₅₀ of 73 nM [1]. This potency is intermediate among clinically evaluated ARIs: 73 nM for minalrestat vs. 0.4-100 μM for sorbinil (substrate-dependent) [2] and 11-15 nM for ranirestat . Thus, minalrestat is approximately 5- to 1300-fold more potent than sorbinil depending on assay conditions, but approximately 5- to 7-fold less potent than ranirestat.

Aldose reductase inhibition IC₅₀ comparison diabetic complications

In Vivo Polyol Pathway Inhibition: Minalrestat vs. Sorbinil ED₅₀

Minalrestat inhibits polyol accumulation in sciatic nerves of streptozotocin-induced diabetic rats with an ED₅₀ of 0.09 mg/kg/day following oral administration [1]. In contrast, sorbinil (the prototype spirohydantoin) exhibits an oral ED₅₀ of 0.25 mg/kg/day in a comparable diabetic rat model [2]. This represents a 2.8-fold higher in vivo potency for minalrestat.

In vivo efficacy ED₅₀ diabetic neuropathy

Structural Differentiation: Minalrestat Binding Mode vs. Carboxylate ARIs

X-ray crystallography at 1.10 Å resolution reveals that minalrestat binds ALR2 with its isoquinoline ring in a hydrophobic pocket formed by Trp20, Phe122, and Trp219 [1]. In contrast, carboxylate inhibitors like IDD 594 and IDD 393 (IC₅₀ 30 nM and 6 nM, respectively) bind via ionic interactions with the catalytic His110 and Tyr48 residues [1]. This cyclic imide binding mechanism, shared with fidarestat (IC₅₀ 9 nM), may explain the excellent in vivo properties of this class [1].

Binding mode X-ray crystallography selectivity

Plasma Stability: Minalrestat vs. Class-Level Handling Requirements

Minalrestat demonstrates exceptional plasma stability, remaining stable for at least 60 days in rat and human plasma and 30 days in dog plasma at -20°C, and tolerates up to 5 freeze-thaw cycles in human plasma [1]. This stability is quantified and published, whereas many ARIs lack such robust, publicly available stability data, necessitating case-by-case validation.

Plasma stability storage bioanalytical

Microvascular Reactivity Correction: Minalrestat Functional In Vivo Efficacy

In alloxan-induced diabetic rats, 30-day oral minalrestat treatment (10 mg/kg/day) completely prevented impaired arteriolar and venular responses to bradykinin, histamine, and platelet-activating factor [1]. The effect was reversed by nitric oxide synthesis inhibition and K⁺ channel blockade, implicating NO and membrane hyperpolarization [1]. In contrast, the clinically advanced ARI ponalrestat failed to improve peripheral neuropathy in a 4-week diabetic patient study [2], and sorbinil development was discontinued due to toxicity concerns [3].

Microvascular reactivity in vivo efficacy diabetic complications

Minalrestat Application Scenarios: From Diabetic Complication Modeling to In Vivo Pharmacology


In Vivo Diabetic Microvascular Complication Modeling

Utilize minalrestat in rodent models of diabetes to correct impaired microvascular reactivity. The compound's demonstrated efficacy at 10 mg/kg/day orally for 30 days in alloxan-diabetic rats [1] supports its use in studies of diabetic retinopathy, nephropathy, and cardiovascular autonomic dysfunction. Its 2.8-fold higher in vivo potency (ED₅₀ 0.09 mg/kg/day) over sorbinil [2] enables lower dosing with potentially reduced off-target effects.

Pharmacokinetic and Bioanalytical Method Development

Leverage published HPLC methodology and plasma stability data for minalrestat [3] to streamline preclinical pharmacokinetic studies. The compound's validated stability (≥60 days at -20°C in rat and human plasma) reduces analytical variability and simplifies sample handling workflows compared to other ARIs lacking such quantitative stability characterization.

Mechanistic Studies of Aldose Reductase Selectivity and Binding

Employ minalrestat's high-resolution (1.10 Å) X-ray crystal structure with ALR2 [4] to guide structure-based drug design and selectivity studies. Its distinct binding mode as a cyclic imide in the hydrophobic pocket differentiates it from carboxylate ARIs, making it a valuable tool for investigating ALR2 active site pharmacology and designing novel inhibitors.

In Vitro Polyol Pathway Inhibition Assays

Use minalrestat as a reference inhibitor in aldose reductase enzymatic assays. With an IC₅₀ of 73 nM [4], it serves as an intermediate-potency positive control bridging the gap between ultra-potent inhibitors like ranirestat (IC₅₀ ~11 nM) and weaker tool compounds. Its well-defined potency allows calibration of assay sensitivity and comparison of novel inhibitor series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minalrestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.